molecular formula C27H22BrN3O4 B11432402 Methyl 4-[5-(4-bromophenyl)-3-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

Methyl 4-[5-(4-bromophenyl)-3-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

Cat. No.: B11432402
M. Wt: 532.4 g/mol
InChI Key: GXQQGWNGYKOVHQ-UHFFFAOYSA-N
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Description

METHYL 4-[5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl and Ethoxyphenyl Groups: These groups are introduced through substitution reactions using suitable reagents.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 4-[5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 4-[5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)benzoate
  • Methyl 3-(4-bromophenyl)propionate
  • 4-Bromobiphenyl-4-carboxylic acid methyl ester

Uniqueness

METHYL 4-[5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity provides it with distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C27H22BrN3O4

Molecular Weight

532.4 g/mol

IUPAC Name

methyl 4-[5-(4-bromophenyl)-3-(4-ethoxyphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C27H22BrN3O4/c1-3-35-21-14-8-16(9-15-21)23-22-24(30-29-23)26(32)31(20-12-10-19(28)11-13-20)25(22)17-4-6-18(7-5-17)27(33)34-2/h4-15,25H,3H2,1-2H3,(H,29,30)

InChI Key

GXQQGWNGYKOVHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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